2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide
Description
The compound 2-Cyano-3-[5-(4-fluorophenyl)-2-furanyl]-N-(tetrahydro-1,1-dioxido-3-thienyl)-2-propenamide is a cyanoacrylamide derivative featuring a fluorophenyl-substituted furan ring and a tetrahydrothienyl sulfone moiety.
Properties
IUPAC Name |
(2E)-N-(1,1-dioxothiolan-3-yl)-2-[[5-(4-fluorophenyl)furan-2-yl]methylidene]but-3-ynamide | |
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H16FNO4S/c1-2-13(19(22)21-16-9-10-26(23,24)12-16)11-17-7-8-18(25-17)14-3-5-15(20)6-4-14/h1,3-8,11,16H,9-10,12H2,(H,21,22)/b13-11+ | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
AUHXPFPBEPEGIE-ACCUITESSA-N | |
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C#CC(=CC1=CC=C(O1)C2=CC=C(C=C2)F)C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C#C/C(=C\C1=CC=C(O1)C2=CC=C(C=C2)F)/C(=O)NC3CCS(=O)(=O)C3 | |
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H16FNO4S | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
373.4 g/mol | |
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Comparison with Similar Compounds
Key Structural Analogs and Their Modifications
The following table highlights structural analogs, their substituents, and reported activities:
Functional Insights
- AGK-2: Exhibits SIRT2 inhibition in schwannoma models, promoting necrosis in NF2-associated tumors . However, labels AGK-2 as a SIRT1 inhibitor, suggesting assay-dependent discrepancies or dual targeting .
- EX-527: A well-characterized SIRT1 inhibitor with a carbazole scaffold, differing from the cyanoacrylamide backbone of the target compound .
- CAY10574: Shares the 4-fluorophenyl-furan motif but replaces the cyanoacrylamide with a thiazolidinedione, likely altering target specificity .
- Compound 20 : Demonstrates synthetic accessibility (83% yield) with a sulfamoylphenyl group, indicating substituent flexibility in this class .
Substituent Impact on Activity
- Fluorophenyl vs. Dichlorophenyl (Furan Substituent) : The target compound’s 4-fluorophenyl group may enhance metabolic stability compared to AGK-2’s 2,5-dichlorophenyl, which could improve binding affinity but reduce solubility .
- Tetrahydrothienyl Sulfone vs.
Research Findings and Discrepancies
- AGK-2’s Dual Targeting : Conflicting reports on SIRT1 vs. SIRT2 inhibition underscore the need for standardized assays to clarify selectivity .
- Synthetic Feasibility : High yields for compound 20 (83%) suggest that modifications to the acrylamide core are synthetically tractable, supporting further derivatization of the target compound .
- Therapeutic Potential: SIRT2 inhibition (as seen in AGK-2) correlates with antitumor effects in schwannomas, implying that the target compound’s structural similarities may translate to analogous applications .
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
